molecular formula C21H17N3O3 B6529290 N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 946275-64-5

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B6529290
CAS No.: 946275-64-5
M. Wt: 359.4 g/mol
InChI Key: KUMKKEQKWWJEDO-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound contains a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

The synthesis of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(naphthalen-2-yloxy)acetic acid and 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.

    Formation of Amide Bond: The carboxylic acid group of 2-(naphthalen-2-yloxy)acetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other compounds containing the 1,3,4-oxadiazole ring:

Properties

IUPAC Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-23-24-21(27-14)16-6-9-18(10-7-16)22-20(25)13-26-19-11-8-15-4-2-3-5-17(15)12-19/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKKEQKWWJEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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